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Compound Name: p-Tolyl-ss-D-glucuronide

Cat. No.: B15502209 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
p-Tolyl-β-D-glucuronide (CAS 17680-99-8), also known as p-cresol glucuronide, is a significant

metabolite of p-cresol, a product of gut microbial metabolism of aromatic amino acids. Initially

considered an inert detoxification product, recent research has unveiled its potential biological

activities, including the modulation of inflammatory pathways and its role in gut-brain axis

communication. This technical guide provides an in-depth overview of p-Tolyl-β-D-glucuronide,

consolidating its physicochemical properties, biological significance, and relevant experimental

protocols. A key focus is its interaction with Toll-like receptor 4 (TLR4) and the downstream

signaling implications. This document is intended to serve as a valuable resource for

researchers in pharmacology, toxicology, and drug development.

Chemical and Physical Properties
p-Tolyl-β-D-glucuronide is a white to off-white solid, appearing as a powder or crystals. It is

soluble in ethanol.[1] Key quantitative properties are summarized in the table below.
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Property Value Source

CAS Number 17680-99-8 [2]

Molecular Formula C₁₃H₁₆O₇ [2]

Molecular Weight 284.26 g/mol [2]

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-

trihydroxy-6-(4-

methylphenoxy)oxane-2-

carboxylic acid

[2]

SMILES

CC1=CC=C(C=C1)O[C@H]2--

INVALID-LINK--

C(=O)O)O)O">C@@HO

[3]

InChI Key
JPAUCQAJHLSMQW-

XPORZQOISA-N
[3]

Purity ≥90% [1]

UV/Vis. λmax 220 nm [1]

Storage Temperature -20°C

Biological Significance and Signaling Pathways
p-Tolyl-β-D-glucuronide is endogenously produced from p-cresol, a microbial metabolite of

tyrosine and phenylalanine.[4] The glucuronidation process, occurring primarily in the liver and

enterocytes, is a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases

(UGTs), mainly UGT1A6 and UGT1A9.[1] This conjugation increases the water solubility of p-

cresol, facilitating its excretion.

Antagonism of Toll-like Receptor 4 (TLR4)
Recent studies have demonstrated that p-Tolyl-β-D-glucuronide is not merely an inert

metabolite but possesses biological activity. A significant finding is its role as an antagonist of

Toll-like receptor 4 (TLR4).[2][4][5][6][7] TLR4 is a key pattern recognition receptor involved in

the innate immune response, typically activated by lipopolysaccharide (LPS) from gram-

negative bacteria.
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By antagonizing TLR4, p-Tolyl-β-D-glucuronide can prevent the pro-inflammatory signaling

cascade initiated by LPS. This has been shown to have protective effects on the blood-brain

barrier (BBB).[2][4][5][7] In the presence of LPS, which can increase BBB permeability, p-Tolyl-

β-D-glucuronide mitigates this effect, helping to maintain BBB integrity.[2][4][5][7]
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The biological activity of p-Tolyl-β-D-glucuronide highlights its potential role in the gut-brain

axis. As a product of gut microbial metabolism that can influence the central nervous system

via modulation of the BBB, it represents a key molecule in the communication between the gut

microbiome and the brain.[2][4][5][7]

Experimental Protocols
This section details relevant experimental methodologies for the study of p-Tolyl-β-D-

glucuronide.

Chemical Synthesis (General Approach)
A specific, detailed synthesis protocol for p-Tolyl-β-D-glucuronide is not readily available in the

cited literature. However, a general and widely used method for the synthesis of O-

glucuronides is the Koenigs-Knorr reaction. This reaction involves the coupling of a glycosyl

halide with an alcohol in the presence of a promoter, typically a heavy metal salt.

Workflow for Koenigs-Knorr Synthesis of p-Tolyl-β-D-glucuronide:
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Start Materials:
p-cresol

Acetobromo-α-D-glucuronic acid methyl ester

Koenigs-Knorr Reaction:
- Silver carbonate (promoter)

- Anhydrous solvent (e.g., quinoline, dichloromethane)
- Inert atmosphere (Argon)

- Stirring at 0°C to room temperature

Work-up:
- Filtration to remove solids

- Extraction with an organic solvent (e.g., ethyl acetate)
- Washing with saline

Deprotection:
- Hydrolysis of acetyl and methyl ester groups

- Base (e.g., KOH or NaOH) in a suitable solvent (e.g., THF/water)

Purification:
- Preparative HPLC

- Lyophilization

Final Product:
p-Tolyl-β-D-glucuronide

Click to download full resolution via product page
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In Vitro Assay for TLR4 Antagonism
This protocol is adapted from studies on the effect of p-Tolyl-β-D-glucuronide on the blood-

brain barrier in vitro.[4][5][7]

Objective: To determine the ability of p-Tolyl-β-D-glucuronide to antagonize LPS-induced

changes in endothelial cell permeability.

Cell Line: Human cerebral microvascular endothelial cell line (hCMEC/D3).

Methodology:

Cell Culture: Culture hCMEC/D3 cells to form a confluent monolayer on a permeable support

(e.g., Transwell inserts).

Treatment:

Treat the cells with p-Tolyl-β-D-glucuronide at various concentrations.

Co-administer with a known concentration of LPS to induce hyperpermeability.

Include control groups (vehicle, LPS alone, p-Tolyl-β-D-glucuronide alone).

Permeability Assay:

After the treatment period (e.g., 24 hours), assess the paracellular permeability of the

endothelial monolayer.

Add a fluorescently labeled tracer molecule (e.g., FITC-dextran) to the upper chamber of

the Transwell insert.

Measure the amount of tracer that has passed through the monolayer into the lower

chamber over a defined period using a fluorescence plate reader.

Transendothelial Electrical Resistance (TEER):

Measure the TEER across the cell monolayer using a voltohmmeter. A decrease in TEER

indicates increased permeability.
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Data Analysis: Compare the permeability and TEER values between the different treatment

groups to determine if p-Tolyl-β-D-glucuronide can prevent the LPS-induced increase in

permeability.

In Vivo Assessment of Blood-Brain Barrier Integrity
This protocol is based on in vivo studies in mice.[2][4][5]

Objective: To evaluate the effect of p-Tolyl-β-D-glucuronide on blood-brain barrier permeability

in a mouse model.

Animal Model: Male C57Bl/6J mice.

Methodology:

Administration: Administer p-Tolyl-β-D-glucuronide to the mice via intraperitoneal (i.p.)

injection at a specified dose (e.g., 1 mg/kg).

Tracer Injection: At a designated time point post-treatment, inject a tracer dye, such as

Evans blue, intravenously. Evans blue binds to serum albumin and will extravasate into the

brain parenchyma if the BBB is compromised.

Perfusion and Brain Extraction: After allowing the tracer to circulate, perfuse the animals with

saline to remove the dye from the vasculature. Euthanize the animals and extract the brains.

Quantification of Extravasation: Homogenize the brain tissue and extract the Evans blue dye

using a suitable solvent (e.g., formamide). Measure the absorbance of the extracted dye

using a spectrophotometer to quantify the amount that has crossed the BBB.

Data Analysis: Compare the amount of extravasated dye in the brains of treated animals to

that in control animals to determine the effect of p-Tolyl-β-D-glucuronide on BBB integrity.

Analytical Method: HPLC-UV for Plasma Samples
This is a general methodology for the analysis of glucuronide metabolites in plasma, which can

be adapted for p-Tolyl-β-D-glucuronide.

Objective: To quantify the concentration of p-Tolyl-β-D-glucuronide in plasma samples.
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Instrumentation: High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Methodology:

Sample Preparation:

To a plasma sample, add a protein precipitation agent (e.g., acetonitrile or methanol) to

remove proteins.

Centrifuge the sample to pellet the precipitated proteins.

Collect the supernatant and evaporate it to dryness under a stream of nitrogen.

Reconstitute the dried residue in the mobile phase.

Chromatographic Conditions:

Column: A reversed-phase C18 column is typically used.

Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and

an organic solvent (e.g., acetonitrile), run in either isocratic or gradient mode.

Flow Rate: Typically around 1.0 - 1.5 mL/min.

Detection: UV detection at a wavelength where the analyte has significant absorbance

(e.g., near its λmax of 220 nm).

Quantification:

Prepare a calibration curve using standards of known concentrations of p-Tolyl-β-D-

glucuronide.

Inject the prepared samples and standards into the HPLC system.

Determine the concentration of p-Tolyl-β-D-glucuronide in the samples by comparing their

peak areas to the calibration curve.

Conclusion
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p-Tolyl-β-D-glucuronide is emerging as a biologically active molecule with a potential role in

modulating inflammatory responses and maintaining the integrity of the blood-brain barrier. Its

function as a TLR4 antagonist positions it as a molecule of interest in the study of the gut-brain

axis and inflammatory conditions. This technical guide provides a foundational resource for

researchers, offering consolidated data and experimental approaches to further investigate the

therapeutic and physiological significance of this microbial co-metabolite. Further research is

warranted to fully elucidate its mechanisms of action and its potential applications in drug

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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